molecular formula C15H11N3O B11220147 9-Methoxy-6H-indolo[2,3-b]quinoxaline

9-Methoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11220147
M. Wt: 249.27 g/mol
InChI Key: OGCCHUWNEPZFHP-UHFFFAOYSA-N
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Description

9-Methoxy-6H-indolo[2,3-b]quinoxaline is a derivative of the 6H-indolo[2,3-b]quinoxaline scaffold, a heterocyclic compound of significant interest in medicinal chemistry . This structural class is known for its resemblance to naturally occurring alkaloids with known antitumor properties . The primary research value of this compound and its analogs lies in their investigation as potential anticancer agents. Studies on related 6H-indolo[2,3-b]quinoxaline derivatives have demonstrated that these compounds can act as DNA intercalators, a mechanism by which they insert themselves between DNA base pairs, disrupting DNA replication and transcription in rapidly dividing cancer cells . Furthermore, derivatives of this chemical scaffold have shown significant in vitro cytotoxic activity against various human cancer cell lines, including leukemia (HL-60) . The methoxy substituent on the core structure is a common modification explored in structure-activity relationship (SAR) studies to optimize the potency and properties of these investigational compounds . Ongoing research continues to explore the synthesis of novel derivatives for enhanced efficacy and targeted action . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

9-methoxy-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C15H11N3O/c1-19-9-6-7-11-10(8-9)14-15(17-11)18-13-5-3-2-4-12(13)16-14/h2-8H,1H3,(H,17,18)

InChI Key

OGCCHUWNEPZFHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=NC4=CC=CC=C4N=C23

Origin of Product

United States

Advanced Synthetic Methodologies for 9 Methoxy 6h Indolo 2,3 B Quinoxaline and Analogues

Classical Condensation Reactions in 6H-Indolo[2,3-b]quinoxaline Synthesis

The most traditional and straightforward approach to the 6H-indolo[2,3-b]quinoxaline core involves the acid-catalyzed condensation of an isatin (B1672199) derivative with an o-phenylenediamine (B120857). This method has been a mainstay in the synthesis of these heterocycles for over a century.

Isatin and o-Phenylenediamine Condensation Protocols

The synthesis of 9-Methoxy-6H-indolo[2,3-b]quinoxaline is classically achieved through the condensation of 5-methoxyisatin with o-phenylenediamine. This reaction is typically conducted in a protic solvent, such as glacial acetic acid, under reflux conditions. The acidic environment facilitates the nucleophilic attack of the diamine onto the carbonyl groups of the isatin, leading to a cyclization and subsequent dehydration to form the planar tetracyclic aromatic system. rsc.orgbohrium.com The reaction is known for its operational simplicity and the directness with which it assembles the complex heterocyclic core. Various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines have been synthesized by reacting 1,5-disubstituted 2,3-dioxo-2,3-dihydroindoles with orthophenylene diamine. researchgate.net

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the condensation reaction is highly dependent on the chosen reaction conditions. Optimization studies have explored various parameters to improve yields and reduce reaction times. The choice of solvent and catalyst is crucial. While glacial acetic acid is commonly used as both the solvent and the acid catalyst, other systems have been investigated. For instance, the use of hydrochloric acid in ethanol or formic acid at reflux temperatures has also been reported to afford good yields of 6H-indolo[2,3-b]quinoxaline derivatives. nih.gov

Recent advancements have focused on greener and more efficient methodologies. The use of heterogeneous catalysts, such as rutile phase TiO2 nanoparticles, has been shown to effectively catalyze the condensation under solvent-free conditions at 100 °C, offering excellent yields and an environmentally benign alternative. researchgate.net Furthermore, microwave-assisted synthesis has emerged as a powerful tool to accelerate the reaction, significantly reducing reaction times compared to conventional heating methods. unav.edufigshare.com The optimization of palladium-based catalysts has also been explored, with palladium acetate in the presence of a strong base like triphenylphosphine showing high efficacy. researchgate.net

Table 1: Optimization of Solvent for Isatin and o-Phenylenediamine Condensation Reaction conditions: Isatin and o-phenylenediamine (1:1 molar ratio) were stirred at 100°C.

Entry Solvent Reaction Time (hours) Yield (%) Reference
1 Ethanol 3 84 researchgate.net
2 Acetonitrile 3 81 researchgate.net
3 Xylene 3 72 researchgate.net
4 Toluene 3 75 researchgate.net
5 Solvent-free 0.75 95 researchgate.net

Table 2: Optimization of Palladium Catalyst for the Synthesis of 6H-Indolo[2,3-b]quinoxaline Derivatives

Entry Catalyst (2.0 mol%) Reaction Time (hours) Yield (%) Reference
1 Pd-C 12 71 researchgate.net
2 PdCl₂ 8 80 researchgate.net
3 Pd(OAc)₂ 6 94 researchgate.net
4 Pd(OTf)₂ 10 65 researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Indolo[2,3-b]quinoxaline Derivatives

Modern synthetic organic chemistry has increasingly relied on transition metal-catalyzed reactions to construct complex molecular architectures with high efficiency and selectivity. The synthesis of indolo[2,3-b]quinoxaline derivatives has greatly benefited from these advancements, particularly through palladium- and copper-catalyzed methodologies.

Palladium-Catalyzed Approaches (e.g., Sonogashira-Hagihara, Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions provide versatile pathways to indolo[2,3-b]quinoxalines, often starting from pre-functionalized quinoxaline (B1680401) precursors.

Sonogashira-Hagihara Coupling: This reaction has been employed in a one-pot approach to synthesize tetracyclic indolo[2,3-b]quinoxaline derivatives. The coupling of various terminal acetylenes with 9-iodo-6H-indolo[2,3-b]quinoxaline in the presence of a palladium catalyst is a key step in creating carbon-carbon bonds at the 9-position of the core structure. researchgate.net

Suzuki-Miyaura Coupling: A two-step approach to indolo[2,3-b]quinoxalines has been developed based on the Suzuki coupling of 2,3-dibromoquinoxaline with 2-bromophenylboronic acid. rsc.orgnih.gov This initial C-C bond formation is followed by a subsequent annulation step, which involves a palladium-catalyzed two-fold C-N coupling with various primary amines to construct the indole (B1671886) ring. rsc.orgnih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and has been instrumental in the final ring-closing step of several synthetic routes. A recently developed protocol involves a microwave-assisted Buchwald-Hartwig cross-coupling reaction of 2-(2-bromophenyl)quinoxalines with various amines, followed by an intramolecular oxidative cyclodehydrogenation to yield the final indolo[2,3-b]quinoxaline derivatives. researchgate.net This sequential application of Buchwald-Hartwig coupling and intramolecular cyclization offers a modern and efficient route to these heterocycles. nih.gov

Copper-Catalyzed Methods (e.g., Modified Ullmann Protocol, Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for the synthesis and functionalization of heterocyclic compounds.

Modified Ullmann Protocol: The copper-catalyzed Ullmann condensation is a classic method for forming C-N bonds. A modified Ullmann protocol has been successfully applied for the arylamination of a pre-existing indoloquinoxaline scaffold. For example, the reaction of 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline with benzylamine as the nucleophile, in the presence of copper(I) iodide (CuI) in DMF, provides the corresponding 9-amino-substituted derivative. researchgate.net Copper-catalyzed domino reactions have also been developed for the synthesis of various nitrogen-containing heterocycles, showcasing the versatility of this approach. nih.govacs.org

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC, a cornerstone of "click chemistry," is renowned for its high efficiency, regioselectivity, and mild reaction conditions in forming 1,2,3-triazoles. wikipedia.orgnih.gov While its primary application is in linking molecular fragments, the principles of copper-catalyzed activation of terminal alkynes are relevant to the broader field of heterocyclic synthesis. acs.orgnih.govsemanticscholar.org Although direct synthesis of the indolo[2,3-b]quinoxaline core via CuAAC has not been extensively reported, this methodology holds significant potential for the functionalization of alkyne- or azide-derivatized indoloquinoxalines, allowing for the facile introduction of a wide array of substituents.

Intramolecular Oxidative Cyclodehydrogenation Pathways

A key strategy in the modern synthesis of polycyclic aromatic systems, including indolo[2,3-b]quinoxalines, is the use of intramolecular oxidative cyclodehydrogenation. This step often serves as the final, ring-closing reaction to establish the fully aromatic core. This process, sometimes referred to as a nucleophilic aromatic substitution of hydrogen (SNH), involves the formation of a new C-N or C-C bond within a molecule, followed by the removal of two hydrogen atoms to achieve aromatization. nih.gov

This pathway is frequently coupled with a preceding transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. researchgate.netnih.gov In a typical sequence, a 2-(2-aminophenyl)quinoxaline derivative, synthesized via Buchwald-Hartwig coupling, undergoes intramolecular cyclization. The final aromatization to the indolo[2,3-b]quinoxaline is achieved through oxidation, which can be effected by air or other oxidizing agents. nih.gov This combined approach leverages the strengths of both cross-coupling for bond formation and oxidative cyclization for the efficient construction of the fused aromatic system.

Modular and Convergent Synthetic Strategies for Scaffold Derivatization

The construction of the 6H-indolo[2,3-b]quinoxaline scaffold and its derivatives often employs modular and convergent synthetic strategies, which allow for the systematic variation of different parts of the molecule. These approaches are crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

A cornerstone of these strategies is the condensation reaction between isatin (1H-indole-2,3-dione) or its derivatives and o-phenylenediamine or its substituted analogues. This reaction provides a direct and efficient route to the core indolo[2,3-b]quinoxaline ring system. The modularity of this approach lies in the ability to use a wide variety of substituted isatins and o-phenylenediamines, thereby introducing diverse functional groups onto the final scaffold.

More contemporary and sophisticated methods for the derivatization of the 6H-indolo[2,3-b]quinoxaline scaffold have also been developed. These include:

Ruthenium-Catalyzed C-H Bond Functionalization: This modern technique allows for the direct introduction of substituents onto the aromatic rings of the scaffold. For instance, a one-pot synthesis of N-substituted indolo[2,3-b]quinoxalines has been achieved through a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides, followed by oxidation. nih.gov This method offers a powerful tool for late-stage functionalization, enabling the synthesis of a range of biologically relevant derivatives. nih.gov

Buchwald-Hartwig Cross-Coupling and Intramolecular SNH Reactions: A sequential application of the Buchwald-Hartwig cross-coupling reaction and an intramolecular nucleophilic aromatic substitution of hydrogen (SNH) has been proposed as a novel route for the synthesis of indolo[2,3-b]quinoxaline derivatives. nih.govresearchgate.net This strategy provides a versatile platform for constructing diverse analogues. nih.govresearchgate.net

The indolo[2,3-b]quinoxaline nucleus also serves as a versatile precursor for the synthesis of various other heterocyclic compounds. For example, the carbohydrazide derivative of 6H-indolo[2,3-b]quinoxaline can be used as a key intermediate to synthesize five- and six-membered rings like 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,2,4-triazines. researchgate.netnih.gov

These modular and convergent strategies are instrumental in the exploration of the chemical space around the 6H-indolo[2,3-b]quinoxaline scaffold, facilitating the development of new derivatives with tailored properties.

Specific Synthetic Routes for this compound (JBA-094) and Related Derivatives

The synthesis of the specific compound this compound, also known as JBA-094, can be achieved through the classical condensation reaction, which is a widely used method for preparing various 6H-indolo[2,3-b]quinoxaline derivatives. srce.hr This approach involves the reaction of a suitably substituted isatin with o-phenylenediamine.

For the synthesis of this compound, the key starting material is 5-methoxyisatin (5-methoxy-1H-indole-2,3-dione). The reaction proceeds as follows:

Reaction Scheme:

This condensation is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the cyclization and dehydration steps. The reaction of 1,5-disubstituted 2,3-dioxo-2,3-dihydroindoles with orthophenylenediamine is a general method for producing various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines. srce.hr

The resulting this compound is a solid with a melting point of 309-310 °C.

Further derivatization of the 6H-indolo[2,3-b]quinoxaline scaffold at various positions allows for the synthesis of a wide range of related compounds with different substitution patterns. For example, various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines have been synthesized, including those with fluoro, chloro, bromo, and methyl groups at the 9-position, and various substituted benzyl groups at the 6-position. srce.hr The synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives has been reported via the condensation of 5-fluoro-1H-indole-2,3-dione with o-phenylenediamine in refluxing acetic acid. researchgate.net

The following table summarizes the key reactants and products in the synthesis of this compound and a related derivative.

Starting Material 1Starting Material 2Product
5-methoxyisatino-phenylenediamineThis compound
5-fluoro-1H-indole-2,3-dioneo-phenylenediamine9-Fluoro-6H-indolo[2,3-b]quinoxaline

This synthetic approach provides a reliable and straightforward method for accessing this compound and its structural analogues, which are valuable for further scientific investigation.

Pharmacological and Biological Research Perspectives of 9 Methoxy 6h Indolo 2,3 B Quinoxaline Derivatives

Antiviral Activity Research

Derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated notable potential as antiviral agents, with research highlighting their efficacy against a variety of viruses. The mechanism of action for some of these compounds is believed to involve intercalation into viral DNA, which disrupts the processes essential for viral replication.

Activity against Herpes Simplex Virus Type 1 (HSV-1)

Research has shown that certain 6H-indolo[2,3-b]quinoxaline derivatives possess potent antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). One of the well-studied compounds in this family, 2,3-dimethyl-6(2-dimethylaminoethyl)6H-indolo-(2,3-b)quinoxaline, known as B-220, has been a focal point of such investigations. nih.gov Studies have indicated that the antiviral action of B-220 against HSV-1 likely involves its binding to the DNA helix through intercalation, thereby disturbing crucial steps in the viral uncoating process. nih.gov The antiviral efficacy of these compounds can be influenced by the multiplicity of infection and may target the level of viral DNA synthesis. nih.gov

Activity against Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV)

The antiviral spectrum of 6H-indolo[2,3-b]quinoxaline derivatives extends to other members of the herpesvirus family, including Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV). The compound B-220 has been shown to inhibit the replication of both CMV and VZV in tissue culture at micromolar concentrations. nih.govnih.gov The activity of these derivatives against a range of herpesviruses underscores their potential as broad-spectrum anti-herpetic agents.

Research on Vesicular Stomatitis Virus (VSV) Inhibition

Studies on 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have demonstrated their antiviral capabilities, including activity against Vesicular Stomatitis Virus (VSV). nih.gov Research into these derivatives has identified morpholine (B109124) and 4-methyl-piperidine derivatives as being particularly active antivirals within this chemical series. nih.gov

Interferon Induction Studies

Certain 6H-indolo[2,3-b]quinoxaline derivatives have been identified as potent inducers of interferon. nih.gov Interferons are a group of signaling proteins that play a critical role in the innate immune response to viral infections. The ability of these compounds to stimulate interferon production suggests an immunomodulatory mechanism of antiviral action, in addition to direct effects on the virus. nih.govresearchgate.net Specifically, 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been shown to be low-toxicity, potent interferon inducers. nih.gov

Anticancer Activity Research

The planar aromatic structure of 6H-indolo[2,3-b]quinoxaline derivatives makes them candidates for anticancer research, primarily due to their ability to intercalate into DNA. This interaction can disrupt DNA replication and transcription in rapidly dividing cancer cells, leading to cytotoxicity.

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., MCF-7, HeLa, A549, K-562, MOLT-4, HL-60)

A number of studies have evaluated the in vitro cytotoxicity of 6H-indolo[2,3-b]quinoxaline derivatives against a panel of human cancer cell lines. These investigations have consistently demonstrated the potential of this class of compounds to inhibit the proliferation of various cancer cells.

Novel O-aminoglycoside derivatives of 6H-indolo[2,3-b]quinoline have shown cytotoxic activity against A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and Hs294T (melanoma) cells. researchgate.net Furthermore, these compounds were found to overcome multidrug resistance in colorectal adenocarcinoma (LoVo/DX), uterine sarcoma (MES-SA/DX5), and promyelocytic leukemia (HL-60/MX2) cell lines. researchgate.net

The tables below summarize some of the reported in vitro cytotoxic activities of various 6H-indolo[2,3-b]quinoxaline derivatives against different cancer cell lines. It is important to note that these are examples from a broad range of synthesized compounds and the activity can be significantly influenced by the nature and position of substituents on the indoloquinoxaline core.

Table 1: In Vitro Cytotoxicity of Selected 6H-indolo[2,3-b]quinoxaline Derivatives

Cell LineCompound TypeIC50 (µM)Reference
MCF-7 Quinoxaline (B1680401) derivativesVarious nih.gov
HeLa Quinoxaline derivativesVarious nih.gov
A549 O-aminoglycosides of 6H-indolo[2,3-b]quinolineActive researchgate.net
K-562 Edelfosine (ether lipid drug)Sensitive nih.gov
MOLT-4 Not specified in provided abstracts-
HL-60 Edelfosine (ether lipid drug)More sensitive than K-562 nih.gov

Interactive Data Table of Cytotoxicity

Below is an interactive table summarizing the cytotoxic activity of various quinoxaline derivatives against the specified cancer cell lines. Users can filter and sort the data to explore the research findings.

Modulation of Multidrug Resistance (MDR) in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. The 6H-indolo[2,3-b]quinoxaline scaffold has been investigated for its potential to counteract this phenomenon.

Certain highly active derivatives, including NCA0424, B-220, and 9-OH-B-220, have demonstrated notable MDR modulating activity. researchgate.netnih.gov While these compounds exhibit strong binding affinity to DNA, their ability to modulate MDR appears to be a distinct feature from their direct cytotoxic mechanisms, which are not linked to topoisomerase II inhibition. researchgate.netnih.gov The specific substitutions and side chains on the 6H-indolo[2,3-b]quinoxaline nucleus are crucial determinants of this activity. nih.gov

Further studies have shown that novel O-aminoglycoside derivatives of 6H-indolo[2,3-b]quinoline can overcome multidrug resistance in various cancer cell lines. researchgate.net These compounds showed efficacy in cell lines such as colorectal adenocarcinoma (LoVo/DX), uterine sarcoma (MES-SA/DX5), and promyelocytic leukemia (HL-60/MX2). researchgate.net

Table 1: Examples of 6H-indolo[2,3-b]quinoxaline Derivatives with MDR Modulating Activity

Compound Observed Activity Cell Lines
NCA0424 Significant MDR modulating activity Not specified
B-220 Significant MDR modulating activity Not specified
9-OH-B-220 Significant MDR modulating activity Not specified

Targeted Anticancer Approaches (e.g., STAT3/STAT5 Pathway Modulation)

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical signaling molecules that, when aberrantly activated, contribute to cancer development and progression. researchgate.netresearchgate.net Targeting these pathways is a promising strategy for cancer therapy. nih.gov

Research into hybrids of triazolyl-indolo-quinoxaline has identified a potent inhibitor of the STAT3/STAT5 pathway. researchgate.netresearchgate.net One derivative, 2,3-difluoro-6-((1-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)-6H-indolo[2,3-b]quinoxaline (DTI), has shown selective cytotoxicity against gastric cancer cells compared to normal cells. researchgate.netresearchgate.net

Mechanistic studies revealed that DTI induces apoptosis in cancer cells by downregulating the phosphorylation of key tyrosine residues on STAT3 (Tyr705) and STAT5 (Tyr694/699). researchgate.net This inhibition prevents the nuclear translocation of STAT3/STAT5 and reduces their ability to bind to DNA. researchgate.net The inhibitory effect is mediated through the suppression of upstream kinases like JAK1, JAK2, and Src, and involves the upregulation of the protein tyrosine phosphatase PTPεC, a known negative regulator of the JAK-STAT pathway. researchgate.net

Table 2: Activity of DTI on the STAT3/STAT5 Pathway

Compound Mechanism of Action Target Pathway Effect

Antimycobacterial Activity Research

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the search for new therapeutic agents. The indolo[2,3-b]quinoxaline scaffold has been explored for this purpose.

While many derivatives of this class have been synthesized, specific research into heterocyclic analogues has provided insights into their antimycobacterial potential. nih.gov For instance, a series of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are analogues of indolo[2,3-b]quinoxalines, were evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov

Most of the tested compounds in this series showed relatively low activity. However, one derivative, compound 7b, which features an N,N-dimethylethan-1-amine moiety, demonstrated a moderate bacteriostatic effect with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov Notably, the activity of these thieno-pyrrolo-quinoxaline analogues was found to be about two-fold lower than that of previously reported indolo[2,3-b]quinoxaline derivatives, indicating that the core structure plays a significant role in the observed activity. nih.gov

Table 3: Antimycobacterial Activity of an Indolo[2,3-b]quinoxaline Analogue

Compound Class Specific Derivative Target Organism Minimal Inhibitory Concentration (MIC)

Other Investigated Biological Activities

Antithrombotic Potential

Research has indicated that certain derivatives of indolo[2,3-b]quinoxaline possess moderate anticoagulant properties. nih.govresearchgate.net This activity suggests a potential for these compounds to be investigated further for the prevention and treatment of thrombotic disorders. mdpi.com The development of new anticoagulants is a critical task in medicinal chemistry, particularly for treating conditions where thrombosis is a complication. mdpi.com Studies on a series of 6-(2-Alkyl)-6H-indolo[2,3-b]quinoxalines have contributed to the understanding of this potential therapeutic application. mdpi.com

Antidiabetic Research

The indolo[2,3-b]quinoxaline framework has been identified as a promising scaffold for developing antidiabetic agents. nih.gov Research has shown that a small molecule derivative, PK2 (6-((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxaline), functions as a glucagon-like peptide-1 receptor (GLP-1R) agonist. researchgate.net

In cellular models, PK2 was found to increase insulin (B600854) secretion in INS-1 cells. researchgate.net Animal studies using a streptozotocin (B1681764) (STZ)-induced diabetes model demonstrated that oral administration of PK2 could lower high blood glucose levels. researchgate.net Furthermore, treatment with PK2 appeared to promote the replication of pancreatic β-cells and reduce their apoptosis, mimicking the effects of established GLP-1R peptide agonists. researchgate.net

SHP1 Enzyme Inhibition Studies

The Src homology 2 domain-containing phosphatase 1 (SHP1) is a protein tyrosine phosphatase that plays a crucial role in cellular signaling. Its dysfunction is implicated in various diseases, including cancer, making it a significant target for drug development. rsc.org

A series of 6H-indolo-[2,3-b]-quinoxaline derivatives have been developed as potential SHP1 inhibitors. rsc.orgrsc.org One particular compound, designated 5a, emerged from the structural fusion of a 6H-indolo-[2,3-b]-quinoxaline fluorophore and a thieno[2,3-b]quinoline-procaine skeleton. rsc.org This derivative was found to selectively inhibit the enzymatic activity of the SHP1 protein tyrosine phosphatase domain (SHP1PTP) with a half-maximal inhibitory concentration (IC50) of 2.34 ± 0.06 μM. rsc.orgrsc.org This compound also serves as a bifunctional agent, combining therapeutic inhibition with fluorescent imaging capabilities. rsc.orgrsc.org

Table 4: SHP1 Inhibition by an Indolo[2,3-b]quinoxaline Derivative

Compound Target Enzyme Inhibitory Concentration (IC50) Additional Properties

Table of Mentioned Compounds

Compound Name/Identifier Chemical Name
9-Methoxy-6H-indolo[2,3-b]quinoxaline This compound
NCA0424 Not specified in sources
B-220 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline
9-OH-B-220 9-hydroxy-2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline
DTI 2,3-difluoro-6-((1-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)-6H-indolo[2,3-b]quinoxaline
Compound 7b (analogue) 4-(2-(dimethylamino)ethyl)-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline
PK2 6-((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxaline

Mechanistic Investigations of 9 Methoxy 6h Indolo 2,3 B Quinoxaline Derivatives Biological Action

DNA Intercalation Mechanisms

The predominant mechanism of action for 6H-indolo[2,3-b]quinoxaline derivatives is DNA intercalation. nih.goveurekaselect.com This process involves the planar aromatic ring system of the compound inserting itself between the base pairs of the DNA double helix. This non-covalent interaction is a critical factor in the biological activities exhibited by this class of compounds. nih.gov

Spectroscopic studies confirm that the planar indoloquinoxaline moiety intercalates between the nucleobases of the DNA helix. researchgate.net Linear dichroism experiments with derivatives such as 9-OH-B220 have shown a strongly negative signal when complexed with DNA, which is consistent with the chromophore orienting itself perpendicularly to the DNA helix axis, a hallmark of intercalation. nih.gov

A key indicator of successful DNA intercalation is the increased thermal stability of the DNA double helix upon compound binding. The insertion of the intercalator between base pairs adds rigidity to the DNA structure, requiring more thermal energy to denature (separate) the two strands. This change is measured as an increase in the DNA melting temperature (Tm).

Derivatives of 6H-indolo[2,3-b]quinoxaline are known to be effective stabilizers of DNA. nih.govnih.gov Highly active compounds such as NCA0424, B-220, and 9-OH-B-220 demonstrate significant DNA binding affinity, which is evident from the high thermal stability of the resulting compound-DNA complexes. nih.goveurekaselect.comresearchgate.net The degree of stabilization is dependent on the specific side chains and substituents on the quinoxaline (B1680401) nucleus. nih.gov In a particularly striking example, the derivative 9-OH-B220 was found to provide an unusually large stabilization of a triplex DNA structure (poly(dA)·2poly(dT)), increasing its melting temperature by 52.5°C. nih.gov

CompoundNucleic Acid TargetChange in Melting Temperature (ΔTm)
9-OH-B220 triplex-DNA (poly(dA)·2poly(dT))+52.5 °C

This table presents data on the thermal stabilization of a specific nucleic acid structure by a representative indolo[2,3-b]quinoxaline derivative.

By intercalating into the DNA helix, 9-Methoxy-6H-indolo[2,3-b]quinoxaline derivatives can physically obstruct the progression of enzymes that use DNA as a template, such as DNA and RNA polymerases. This interference disrupts essential cellular processes like DNA replication and transcription. chalmers.se The antiviral mechanism of action for related compounds against viruses like Herpes Simplex Virus Type 1 (HSV-1) is reported to involve this type of DNA binding, which disturbs the processes crucial for viral uncoating and subsequent replication. chalmers.se The distortion of the DNA backbone caused by intercalation can prevent the proper functioning of the enzymatic machinery, leading to an inhibition of viral and cellular proliferation.

Viral DNA Synthesis Inhibition without Direct DNA Polymerase Inhibition

The antiviral activity of 6H-indolo[2,3-b]quinoxaline derivatives against various DNA viruses, including herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV), is primarily attributed to their strong interaction with viral DNA. chalmers.senih.govresearchgate.net The core mechanism of action is DNA intercalation, where the planar, aromatic indoloquinoxaline moiety inserts itself between the base pairs of the DNA double helix. nih.goveurekaselect.com This mode of binding is supported by spectroscopic studies showing significant changes in absorption and fluorescence upon interaction with DNA. chalmers.se

This physical intercalation distorts the helical structure of DNA, thereby disrupting critical cellular processes that rely on the DNA template, such as replication and transcription. chalmers.seeurekaselect.com By binding directly to the DNA, these compounds inhibit viral DNA synthesis without directly targeting or inhibiting the DNA polymerase enzyme. eurekaselect.com The antiviral action can also involve the disruption of other vital processes, such as viral uncoating. chalmers.se

The binding affinity of these derivatives to DNA is notably high. nih.govresearchgate.net Research has shown that monomeric derivatives have DNA binding constants in the range of 10⁶ M⁻¹, while dimeric derivatives exhibit even stronger interactions, with binding constants around 10⁹ M⁻¹. nih.govresearchgate.netfigshare.com Furthermore, competitive binding experiments have revealed that these compounds show a preference for binding to AT-rich regions of the DNA. nih.gov Interestingly, while showing high affinity for DNA, highly active derivatives like B-220 and 9-OH-B-220 displayed poor inhibitory activity against topoisomerase II, another enzyme that interacts with DNA, indicating a specific mode of DNA interaction. eurekaselect.com This mechanism of action—hindering viral replication through direct DNA intercalation rather than enzyme inhibition—is a key aspect of the antiviral profile of indolo[2,3-b]quinoxaline derivatives. eurekaselect.com

DNA Binding Constants of Indolo[2,3-b]quinoxaline Derivatives

Derivative TypeApproximate DNA Binding Constant (M⁻¹)
Monomeric~10⁶ nih.govresearchgate.netfigshare.com
Dimeric~10⁹ nih.govresearchgate.netfigshare.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 9 Methoxy 6h Indolo 2,3 B Quinoxaline Analogues

Influence of Substituent Nature and Position on Biological Activity

The biological activity of 6H-indolo[2,3-b]quinoxaline derivatives is profoundly influenced by the nature and placement of various substituents on the heterocyclic nucleus. nih.gov The thermal stability of the complex formed between these derivatives and DNA, a key factor in their mechanism of action, is dependent on these structural modifications. nih.govresearchgate.net

Substituents at the 9-position of the indolo[2,3-b]quinoxaline ring system play a critical role in modulating the biological activity and DNA binding affinity of these compounds.

Hydroxy Group: The presence of a hydroxyl group at the 9-position, as seen in the antiviral agent 9-OH-B220, has been shown to be compatible with strong DNA interaction. nih.govnih.gov This derivative effectively enhances the thermal stability of both double and triple-helical DNA, which is consistent with an intercalative binding mode. nih.gov The stabilization of the DNA triplex form by 9-OH-B220 is particularly noteworthy. nih.gov

Halogens: The incorporation of a fluorine atom at the 9-position has been a successful strategy in the design of potent antitumor agents. rsc.org For instance, 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been synthesized and shown to possess significant cytotoxic and DNA binding activities. rsc.org The introduction of fluorine, in combination with cationic side chains, can lead to dicationic quaternary ammonium (B1175870) salts that serve as potent DNA intercalators with enhanced DNA binding affinity. rsc.orgresearchgate.net

Amino Group: The introduction of an amino group at the 9-position can have varied effects. In some instances, N-alkyl-6H-indolo[2,3-b]quinoxaline-9-amine derivatives have demonstrated significant in vitro activity against human leukemia cell lines. psu.edu However, the specific nature of the alkylamino substituent is crucial for activity. psu.edu

The attachment of side chains to the 6H-indolo[2,3-b]quinoxaline nucleus, often at the N-6 position, is a key determinant of DNA binding affinity and biological activity. nih.govresearchgate.net The nature, length, and orientation of these side chains are all critical factors. nih.govresearchgate.netrsc.org

The presence of a cationic amino side chain can significantly enhance DNA binding affinity through electrostatic interactions with the phosphate (B84403) backbone of DNA. rsc.org The length, polarity, structural rigidity, charge, and steric bulk of these side chains can all lead to differential DNA binding affinities. rsc.org For example, compounds bearing a dimethylaminoethyl side chain have been found to bind strongly to DNA. researchgate.net

The orientation of the side chain relative to the DNA grooves also plays a role. nih.govresearchgate.net It has been suggested that the orientation of the side chain towards the GC-rich minor groove of DNA contributes to the thermal stability of the DNA-ligand complex. nih.govresearchgate.net

The table below summarizes the influence of different side chains on the cytotoxicity of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives against various cancer cell lines.

Compound IDSide Chain at N-6MCF-7 IC₅₀ (μM)HeLa IC₅₀ (μM)A549 IC₅₀ (μM)
4a-1 2-(Pyrrolidin-1-yl)ethyl1.8 ± 0.23.2 ± 0.44.5 ± 0.5
4a-2 3-(Pyrrolidin-1-yl)propyl2.1 ± 0.33.8 ± 0.45.1 ± 0.6
4b-1 2-(Piperidin-1-yl)ethyl2.5 ± 0.34.1 ± 0.55.8 ± 0.7
4c-1 2-(Morpholino)ethyl3.2 ± 0.45.5 ± 0.67.2 ± 0.8

Data extracted from a study on 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

N-alkylation and the subsequent formation of quaternary ammonium salts have been shown to be effective strategies for enhancing the DNA binding affinity and antitumor activity of indolo[2,3-b]quinoxaline derivatives. rsc.orgresearchgate.net The introduction of a positive charge on the heterocyclic scaffold can increase the affinity for the negatively charged DNA. rsc.org

The transformation of neutral indolo[2,3-b]quinoxaline chromophores into their cationic derivatives generally leads to enhanced DNA binding. rsc.org Dicationic quaternary ammonium salt derivatives of 9-fluoro-6H-indolo[2,3-b]quinoxaline, featuring positive charges at both the 11-N position of the aromatic system and in the side-chain alkylamino group, have been shown to be potent DNA intercalators with increased DNA binding affinity and improved antitumor activity. rsc.orgresearchgate.net Studies have indicated that these dicationic derivatives are generally more active than their corresponding monocationic and neutral counterparts. rsc.org

Interestingly, some highly active 6H-indolo[2,3-b]quinoxaline derivatives, such as NCA0424 and 9-OH-B-220, which exhibit strong DNA binding, have been found to possess significant multidrug resistance (MDR) modulating activity, despite having poor inhibitory effects on topoisomerase II. nih.govresearchgate.net This suggests that structural modifications to the 6H-indolo[2,3-b]quinoxaline scaffold can lead to compounds that are not only cytotoxic but can also circumvent or reverse drug resistance in cancer cells. Further research into novel derivatives, including O-aminoglycosides of 6H-indolo[2,3-b]quinoline, has also been aimed at overcoming anticancer multidrug resistance. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative structure-activity relationship (QSAR) studies have been employed to model the cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives and to guide the design of new, more potent analogues. psu.edunih.gov These studies aim to establish a mathematical relationship between the chemical structure of the compounds and their biological activity.

A QSAR study on a series of 6H-indolo[2,3-b]quinoxaline derivatives with cytotoxic activity against a human leukemia (HL-60) cell line suggested that for increased cytotoxic potency, candidate structures should incorporate cyclic substituents or substituents with primary carbon atoms. psu.edunih.gov This indicates that steric and electronic properties of the substituents are key determinants of their anticancer activity. Such models provide valuable insights for the rational design of new derivatives with improved pharmacological profiles. nih.gov

Design Principles for Enhanced Biological Potency and Selectivity

Based on extensive SAR studies, several key design principles have emerged for the development of 6H-indolo[2,3-b]quinoxaline analogues with enhanced biological potency and selectivity.

Planar Aromatic Core: The planar nature of the indolo[2,3-b]quinoxaline ring system is essential for effective DNA intercalation, which is a primary mechanism of action for many of these compounds. researchgate.net

Strategic Substitution: The introduction of specific substituents at key positions, such as a fluorine or hydroxyl group at the 9-position, can significantly enhance biological activity. nih.govrsc.org

Cationic Side Chains: The incorporation of alkylamino side chains, particularly those that are protonated at physiological pH, is a crucial strategy for increasing DNA binding affinity through electrostatic interactions. rsc.org

Quaternization: The formation of quaternary ammonium salts, leading to mono- or dicationic species, is a powerful approach to further enhance DNA binding and cytotoxic activity. rsc.orgresearchgate.net

Optimization of Side Chain Properties: The length, flexibility, and nature of the terminal amino group of the side chain need to be carefully optimized to maximize interactions with DNA and achieve the desired biological effect. rsc.org

By adhering to these principles, researchers can rationally design and synthesize novel 9-methoxy-6H-indolo[2,3-b]quinoxaline analogues and related compounds with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Approaches in Indolo 2,3 B Quinoxaline Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand and its biological target, such as DNA or a protein.

Ligand-DNA Interaction Modeling

The planar, aromatic structure of the 6H-indolo[2,3-b]quinoxaline scaffold is a strong indicator of its ability to interact with DNA, primarily through intercalation. nih.gov Molecular docking studies are crucial in visualizing and quantifying this interaction. In a typical docking simulation, a model of B-DNA is generated, and the indoloquinoxaline derivative is positioned within the intercalation site between base pairs. The software then calculates the most energetically favorable binding poses, providing data on the binding affinity and the specific interactions that stabilize the complex.

For derivatives of 6H-indolo[2,3-b]quinoxaline, these studies have shown that the molecule slides between the DNA base pairs, with the planar ring system engaging in π-π stacking interactions with the purine (B94841) and pyrimidine (B1678525) bases. The nature and position of substituents on the indoloquinoxaline core, such as the methoxy (B1213986) group at the 9-position, can significantly influence the stability and specificity of this interaction. nih.gov The thermal stability of the DNA-ligand complex, a key parameter for the biological activity of these compounds, is directly related to the strength of these interactions. nih.goveurekaselect.com While specific docking data for 9-Methoxy-6H-indolo[2,3-b]quinoxaline is not extensively published, studies on closely related analogs, such as 9-hydroxy and 9-bromo derivatives, have demonstrated strong DNA binding affinity. nih.govresearchgate.net These computational models are instrumental in explaining the structure-activity relationships observed in experimental studies. tandfonline.comresearchgate.net

Table 1: Key Interactions in Ligand-DNA Docking of Indolo[2,3-b]quinoxaline Derivatives

Interaction TypeDescriptionKey Molecular Features
π-π Stacking The planar aromatic core of the indoloquinoxaline intercalates between DNA base pairs, forming non-covalent stacking interactions.Planar tetracyclic ring system
Van der Waals Forces General attractive or repulsive forces between the ligand and the DNA molecule.Entire ligand surface
Electrostatic Interactions Attraction between the positively charged regions of the ligand and the negatively charged phosphate (B84403) backbone of DNA.Protonated side chains or nitrogen atoms
Hydrogen Bonding Formation of hydrogen bonds between substituents on the ligand and functional groups on the DNA bases or backbone.Substituents with hydrogen bond donors/acceptors (e.g., -OH, -NH2)

Ligand-Protein Binding Site Analysis (e.g., SHP1)

Beyond DNA, indolo[2,3-b]quinoxaline derivatives have been investigated as inhibitors of protein targets. A notable example is the Src homology 2 domain-containing phosphatase 1 (SHP1), a protein tyrosine phosphatase involved in various cellular processes. nih.gov Molecular docking has been employed to understand how these compounds bind to and inhibit SHP1.

Recent research has led to the development of bifunctional SHP1 inhibitors based on the 6H-indolo-[2,3-b]-quinoxaline scaffold. nih.gov In these studies, molecular docking simulations are used to place the ligand into the active site or allosteric sites of the SHP1 protein. The results of these simulations can reveal key amino acid residues that interact with the ligand, providing a rationale for the observed inhibitory activity. For instance, the docking poses can highlight hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity. These computational insights are invaluable for optimizing the ligand structure to enhance its potency and selectivity as a SHP1 inhibitor. nih.gov The simulations can also help in understanding potential mechanisms of inhibition, such as competitive or allosteric modulation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. iiste.orgeurjchem.com For this compound, DFT calculations can provide a wealth of information about its intrinsic properties.

These calculations can determine the molecule's optimized geometry, vibrational frequencies, and various electronic properties. ias.ac.inresearchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the nitrogen atoms and the oxygen of the methoxy group, indicating these are sites prone to electrophilic attack or hydrogen bonding. Such information is vital for understanding intermolecular interactions and predicting the molecule's behavior in a biological environment.

Table 2: Representative Data from DFT Calculations on Quinoxaline (B1680401) Derivatives

ParameterSignificance
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and interactions of the ligand-target complex in a simulated physiological environment.

For the this compound-DNA complex, an MD simulation could be initiated from a docked pose. The simulation would then track the movements of both the ligand and the DNA over nanoseconds or even microseconds. This can reveal the stability of the intercalated complex, the role of water molecules in mediating interactions, and any conformational changes in the DNA helix induced by the ligand. rsc.org

Similarly, for a protein target like SHP1, MD simulations can assess the stability of the ligand in the binding pocket and explore the flexibility of the protein upon ligand binding. nih.gov These simulations can provide insights into the thermodynamics of binding by calculating the binding free energy, offering a more accurate prediction of the ligand's affinity than docking scores alone. The dynamic information from MD simulations is crucial for a comprehensive understanding of the molecular recognition process and the mechanism of action of this compound.

Emerging Research Frontiers and Non Biological Applications of the Indolo 2,3 B Quinoxaline Scaffold

Applications in Optoelectronic Devices and Organic Electronics

The inherent donor-acceptor architecture of the indolo[2,3-b]quinoxaline scaffold makes it a versatile building block for functional materials in organic electronic devices. benthamscience.comresearchgate.net Its rigid, planar structure facilitates π-π stacking, which is crucial for charge transport in solid-state devices. Derivatives of this scaffold have been investigated for a range of roles, including as n-type (electron-transporting) materials, ambipolar materials, and components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.netrsc.org

Furthermore, the IQ scaffold's significant fluorescence and tunable emission properties allow for its use in emitting layers (EMLs). benthamscience.comgoogle.com The color of the emitted light can be modulated by attaching different electron-donating or electron-withdrawing groups to the core structure. For instance, various donor-acceptor based 6H-indolo[2,3-b]quinoxaline amine derivatives have been synthesized, exhibiting emissions ranging from blue to orange-red (491 to 600 nm). rsc.org Certain derivatives have also been developed as deep-red emitters for OLEDs. benthamscience.com The compounds can function as the host material in the EML or as the dopant emitter itself. google.com

The performance of an organic electronic device is intrinsically linked to the electronic properties of its constituent materials, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For IQ derivatives, these energy levels can be systematically tuned through chemical synthesis.

Studies on various IQ derivatives have demonstrated this relationship. For example, a series of donor-acceptor indolo[2,3-b]quinoxaline amine derivatives showed that varying the peripheral amine donor groups systematically altered the HOMO-LUMO energy levels and, consequently, the electrochemical band gaps (ranging from 1.56 to 2.21 eV). rsc.org Similarly, a series of indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives were found to have low-lying LUMO energy levels between –3.00 to –3.30 eV, which is comparable to well-known n-type materials, indicating their potential for such applications. researchgate.net In another study, anthraquinone-derived indolo[2,3-b]quinoxaline dyes also showed low LUMO levels (–3.29 to –3.43 eV), making them suitable as n-type materials for optoelectronics. researchgate.net The ability to control these energy levels allows for the optimization of charge injection, transport, and recombination within a device, which directly impacts its efficiency, brightness, and stability. rsc.org

Derivative TypeHOMO (eV)LUMO (eV)Band Gap (eV)Potential Application
Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives researchgate.net-6.51 to -6.84-3.00 to -3.30N/An-type materials
Anthraquinone-derived Indolo[2,3-b]quinoxaline Dyes researchgate.netN/A-3.29 to -3.43N/An-type materials
6H-indolo[2,3-b]quinoxaline Amine Derivatives rsc.orgN/AN/A1.56 to 2.21Emissive, ambipolar materials

Integration in Redox Flow Batteries (RFBs) as Anolytes

Beyond electronics, the indolo[2,3-b]quinoxaline scaffold has emerged as a highly promising platform for energy storage, specifically as a core for anolytes (negative electrolytes) in nonaqueous redox flow batteries (NARFBs). nih.govresearchgate.net NARFBs offer the potential for higher cell voltages compared to their aqueous counterparts, and the development of stable, high-performance organic redox-active molecules is a key research objective. acs.org

An ideal anolyte for a high-energy-density RFB should possess a low (more negative) reduction potential and exhibit high chemical and electrochemical stability in its charged and discharged states. Research on the indolo[2,3-b]quinoxaline scaffold has identified key design principles to achieve these properties. nih.govacs.org

A primary strategy involves expanding the aromatic conjugated π-system. nih.govacs.org Fusing a π-donor nitrogen atom into the quinoxaline (B1680401) framework to form the indolo[2,3-b]quinoxaline structure enhances charge delocalization in the radical intermediates formed during cycling. nih.gov This increased delocalization stabilizes the molecule, leading to improved cycling stability. nih.gov Furthermore, the increased electron density in the expanded π-system results in a desirable lowering of the reduction potential. rwth-aachen.de Density functional theory (DFT) calculations have supported these findings, showing that the indolo[2,3-b]quinoxaline core has a more negative reduction potential compared to related structures like phenazine. nih.govrwth-aachen.de

For practical application in RFBs, high solubility of the redox-active material is essential to achieve a high energy density. The planar nature of the indolo[2,3-b]quinoxaline core can lead to limited solubility, but this can be addressed through molecular engineering. nih.govacs.org

Systematic studies have been conducted to establish structure-property relationships by synthesizing a library of indolo[2,3-b]quinoxaline derivatives with various substituents. nih.govacs.org Key findings include:

N-Alkylation: Attaching solubilizing groups, such as glycol ethers, to the nitrogen atom at the 6-position (N6) of the indole (B1671886) ring is an effective strategy to enhance solubility. nih.govacs.org

Core Substitution: Introducing bulky groups like tert-butyl onto the quinoxaline portion of the scaffold can disrupt intermolecular packing, further improving solubility. nih.govacs.org Interestingly, a mixture of 2- and 3-tert-butyl substituted derivatives was found to significantly improve stability compared to substitution at a single position (e.g., the 9-position). nih.govacs.org

One of the most promising anolytes developed from this scaffold is a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline. nih.govrwth-aachen.denih.gov This derivative combines the benefits of core substitution and N-alkylation with a methoxy-containing side chain. It exhibits an outstanding combination of a low reduction potential (–2.01 V vs Fc/Fc⁺), high solubility (>2.7 M in acetonitrile), and remarkable cycling stability, with 99.86% capacity retention over 202 cycles. nih.govresearchgate.netnih.govacs.org When paired with a suitable catholyte, it enabled a 2.3 V all-organic NARFB with excellent capacity retention. nih.govresearchgate.netnih.gov

CompoundReduction Potential (E₁/₂ vs Fc/Fc⁺)Solubility (in MeCN)Capacity Fade (H-cell, 202 cycles)
6-methyl-6H-indolo[2,3-b]quinoxaline nih.govacs.org-1.97 V~0.1 M9.18%
9-tert-butyl-6-methyl-6H-indolo[2,3-b]quinoxaline nih.govacs.org-1.99 V~0.1 M18.0%
Mixture of 2- and 3-tert-butyl-6-methyl-6H-indolo[2,3-b]quinoxaline nih.govacs.org-2.00 V>3.1 M6.93%
Mixture of 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline nih.govresearchgate.netnih.gov-2.01 V>2.7 M1.4% (99.86% retention)

Multifunctional Chemosensors Development

The development of multifunctional chemosensors is another emerging, albeit less explored, frontier for indoloquinoxaline-based compounds. researchgate.net The electronic and photophysical properties of the scaffold, such as its fluorescence, can be sensitive to the presence of external chemical species. This response can be harnessed to design sensors that detect specific ions or molecules through changes in color (colorimetric) or fluorescence (fluorometric). The ability to introduce various functional groups onto the indolo[2,3-b]quinoxaline core provides a pathway to create receptors that can selectively bind to target analytes, making this scaffold a potentially valuable platform for future sensor development.

Conclusion and Future Directions in 9 Methoxy 6h Indolo 2,3 B Quinoxaline Academic Research

Synthesis of Novel Analogs with Tailored Biological Activities

A primary future direction lies in the rational design and synthesis of novel analogs of 9-Methoxy-6H-indolo[2,3-b]quinoxaline to achieve more potent and selective biological activities. The existing body of research on the broader 6H-indolo[2,3-b]quinoxaline class indicates that the type and position of substituents on the heterocyclic nucleus are crucial for their pharmacological effects. psu.edunih.gov

Future synthetic strategies will likely focus on modifications at various positions of the indoloquinoxaline core. For instance, creating derivatives with different side chains attached to the indole (B1671886) nitrogen (at position 6) has been a common strategy to modulate activity. psu.edunih.gov Highly active derivatives like B-220 and 9-OH-B-220 have demonstrated the importance of these side chains for DNA binding and biological activity. psu.edunih.gov Research into novel analogs will likely explore a wider variety of aliphatic and aromatic substitutions to optimize these interactions.

The synthesis of such analogs can be achieved through established methods, such as the condensation of substituted isatins with o-phenylenediamines, as well as more modern techniques like palladium-catalyzed cross-coupling reactions and intramolecular oxidative cyclodehydrogenation. benthamscience.comresearchgate.net These methods offer the flexibility to introduce a diverse range of functional groups, enabling the creation of libraries of compounds for biological screening. researchgate.netnih.gov For example, hybrid molecules combining the indolo[2,3-b]quinoxaline scaffold with other pharmacologically active moieties, such as 7-chloroquinoline, have been synthesized to create agents with dual modes of action, a promising strategy for overcoming drug resistance in areas like malaria treatment.

Table 1: Examples of 6H-indolo[2,3-b]quinoxaline Analogs and Their Biological Activities
Compound Name/ClassKey Structural FeaturesObserved Biological ActivityReference
B-2202,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxalineAntiviral (anti-herpes), potent interferon inducer psu.eduresearchgate.net
9-OH-B-220Hydroxy group at position 9 of B-220Anticancer, DNA binding psu.edunih.gov
NCA0424Derivative of 6H-indolo[2,3-b]quinoxalineAnticancer, DNA binding psu.edunih.gov
Indolo[2,3-b]quinoxaline-7-chloroquinoline hybridsHybrid of indoloquinoxaline and 4-aminoquinolineAnti-plasmodial (active against chloroquine-resistant strains)
4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalinesHeterocyclic isosteres of indolo[2,3-b]quinoxalinesAntitubercular

Deeper Elucidation of Molecular Mechanisms of Action

A significant portion of future research will be dedicated to unraveling the detailed molecular mechanisms through which this compound and its analogs exert their biological effects. The predominant mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives is DNA intercalation. psu.edunih.gov The planar nature of the fused ring system allows it to insert between the base pairs of DNA, leading to a disturbance of DNA replication and transcription, which is a key factor in their anticancer and antiviral activities. psu.eduresearchgate.net

Future studies will need to move beyond simple intercalation to understand the specific nuances of these interactions. This includes identifying sequence preferences (e.g., AT-rich regions), the orientation of the molecule within the DNA grooves, and the role of specific substituents in stabilizing the drug-DNA complex. psu.edunih.gov Spectroscopic techniques like linear dichroism, fluorescence, and absorption spectroscopy will continue to be vital in these investigations. nih.gov

Beyond DNA intercalation, other potential mechanisms warrant deeper exploration. Some derivatives have been noted to have poor inhibitory activity against topoisomerase II but possess significant multidrug resistance (MDR) modulating activity. psu.edunih.gov Understanding how these compounds interact with proteins like P-glycoprotein could open new avenues for their use in combination chemotherapy. For anti-plasmodial hybrids, the dual mechanism of inhibiting the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and heme detoxification is a promising area for further mechanistic studies. Molecular docking and other computational methods will be instrumental in visualizing and quantifying these interactions at the molecular level.

Expansion into New Therapeutic Areas

The diverse biological activities reported for the indolo[2,3-b]quinoxaline scaffold suggest its potential utility across a wide spectrum of diseases. vanderbilt.edu While significant research has focused on anticancer and antiviral applications, future work should systematically explore other therapeutic areas. vanderbilt.eduresearchgate.net

The potential therapeutic applications for this class of compounds are broad and include:

Antiparasitic Agents: Building on the demonstrated anti-plasmodial and antitubercular activity of some analogs, a logical next step is to screen libraries of these compounds against a wider range of parasites and bacteria. vanderbilt.edu

Neurodegenerative Diseases: Some studies have suggested that indoloquinoxaline derivatives could be promising agents for the treatment of conditions like Alzheimer's disease. researchgate.net Further investigation into their ability to modulate pathways relevant to neurodegeneration is warranted.

Antidiabetic Properties: The potential for these compounds to be used in treating diabetes has also been reported, representing another nascent area for focused research. researchgate.net

Anti-inflammatory Activity: Given the role of DNA-interacting agents in modulating gene expression, exploring the anti-inflammatory potential of these compounds by examining their effects on key inflammatory pathways could be a fruitful endeavor.

A systematic approach, involving high-throughput screening of diverse libraries of this compound analogs against various disease targets, will be crucial for identifying new therapeutic leads.

Advanced Material Science Applications

The unique electronic and photophysical properties of the indolo[2,3-b]quinoxaline core make it an attractive candidate for applications in material science. vanderbilt.edubenthamscience.com This is a rapidly growing area of research for this class of compounds, moving beyond their traditional biomedical applications.

Future research in this domain will likely concentrate on:

Organic Electronics: Indolo[2,3-b]quinoxaline derivatives have been utilized as semiconductors and emitting layers in organic electronic devices. vanderbilt.edu Further research could focus on tuning their electronic properties by introducing electron-donating or electron-withdrawing groups to optimize their performance in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). benthamscience.comtandfonline.com

Chemical Sensors: The ability of the indoloquinoxaline scaffold to interact with various analytes makes it a promising platform for the development of chemosensors. vanderbilt.edu Future work could involve designing derivatives with specific recognition sites for detecting ions, molecules, or changes in the chemical environment.

Energy Storage: A significant recent development has been the use of the indolo[2,3-b]quinoxaline scaffold as a highly stable, low-reduction-potential anolyte for nonaqueous redox flow batteries (NARFBs). rsc.org Molecular engineering of this scaffold to enhance solubility and stability has yielded promising results for grid-scale energy storage. rsc.org Future research will aim to further optimize these materials for improved battery performance and longevity.

Table 2: Applications of Indolo[2,3-b]quinoxaline Derivatives in Material Science
Application AreaSpecific UseKey Properties of the ScaffoldReference
Organic ElectronicsOrganic transistors, deep-red OLEDs, electron-transporting layersPlanar conjugated π-system, semiconductor properties benthamscience.comtandfonline.com
Chemical SensingMultifunctional chemosensorsAbility to interact with various analytes vanderbilt.edu
Energy StorageAnolyte scaffold for nonaqueous redox flow batteries (NARFBs)High stability, low reduction potential, high solubility rsc.org
PhotovoltaicsSensitizers/co-sensitizers in Dye-Sensitized Solar Cells (DSSCs)Good photochemical and electrochemical properties nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate research into this compound and its analogs. While the application of advanced AI to this specific compound class is still emerging, foundational computational methods like Quantitative Structure-Activity Relationship (QSAR) studies have already been successfully applied. researchgate.netuminho.pt

QSAR models for 6H-indolo[2,3-b]quinoxaline derivatives have been developed to model their cytotoxic activity against cancer cell lines. uminho.pt These studies have provided valuable insights, suggesting, for instance, that incorporating cyclic substituents could enhance cytotoxic potency. researchgate.netuminho.pt

Future research will undoubtedly leverage more sophisticated AI and ML techniques:

Predictive Modeling: ML algorithms, including deep neural networks, can be trained on existing experimental data to predict the biological activity, toxicity, and physicochemical properties of novel, un-synthesized analogs. uni-bonn.de This in silico screening can prioritize the most promising candidates for synthesis and testing, saving significant time and resources.

De Novo Design: Generative AI models can be used to design entirely new indolo[2,3-b]quinoxaline-based structures with desired properties. These models can explore a vast chemical space to propose novel scaffolds tailored for high affinity to a specific biological target or for optimal electronic properties in a material science context.

Mechanism of Action Elucidation: AI can analyze complex biological data, such as gene expression profiles from cells treated with these compounds, to help identify molecular targets and elucidate mechanisms of action.

Material Property Prediction: In material science, ML models can predict the electronic and photophysical properties of new derivatives, guiding the design of next-generation materials for electronics and energy storage.

The continued development of large chemical databases and the increasing sophistication of ML algorithms will make these computational approaches indispensable tools in the future academic research of this compound.

Q & A

Q. 1.1. What are the common synthetic routes for 9-methoxy-6H-indolo[2,3-b]quinoxaline derivatives, and how do they differ in substrate scope?

Answer: Two primary Pd-catalyzed approaches dominate synthesis:

  • One-pot method : Combines Pd-catalyzed C–N coupling and C–H activation, yielding moderate-to-good efficiencies (50–70%) but limited substrate compatibility due to steric/electronic constraints .
  • Two-step method : Involves Suzuki coupling followed by annulation via Pd-mediated C–N coupling. This method allows broader functionalization with aromatic/aliphatic amines, enhancing structural diversity .
    Key considerations : Optimize ligand choice (e.g., XPhos for bulky substrates) and reaction time to minimize byproducts like dehalogenated intermediates.

Q. 1.2. Which experimental techniques are used to evaluate DNA binding interactions of this compound derivatives?

Answer:

  • UV-vis spectroscopy : Measures hypochromism and bathochromic shifts to estimate binding constants (Kb). For example, Kb values for derivatives with dimethylaminoethyl side chains range from 10⁴–10⁵ M⁻¹, indicating strong intercalation .
  • Thermal denaturation (Tm) : Quantifies DNA duplex stabilization (ΔTm up to +15°C for GC-rich sequences) .
  • Circular dichroism (CD) : Detects induced chirality upon drug-DNA complex formation, confirming intercalative vs. groove-binding modes .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., methoxy vs. alkylamino substituents) influence the electrochemical properties of this compound in photovoltaic applications?

Answer:

  • Methoxy groups : Raise HOMO levels (e.g., −5.2 eV vs. −5.4 eV for non-substituted analogs), improving hole transport in dye-sensitized solar cells (DSSCs) .
  • Alkylamino side chains : Enhance electron injection into TiO₂ via LUMO alignment (−3.8 eV vs. TiO₂ conduction band at −4.3 eV), increasing photocurrent density (e.g., 14.3 mA/cm² for bithiophene-linked derivatives) .
    Methodological note : Use cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) and DFT calculations (B3LYP/6-31G*) to correlate substituent effects with bandgap modulation .

Q. 2.2. What contradictions exist between DNA intercalation efficacy and cytotoxicity in this compound derivatives?

Answer:

  • Contradiction : High DNA-binding affinity (Kb > 10⁵ M⁻¹) does not always correlate with cytotoxicity. For example, 9-OH-B220 stabilizes DNA triplexes (ΔTm +52.5°C) but shows weak topoisomerase II inhibition .
  • Resolution : Cytotoxicity may depend on secondary mechanisms like mitochondrial membrane disruption or reactive oxygen species (ROS) generation. Validate via flow cytometry (Annexin V/PI staining) and ROS assays .

Q. 2.3. How do π-linkers (e.g., phenyl vs. thiophene) impact the optoelectronic performance of indoloquinoxaline-based DSSC sensitizers?

Answer:

  • Thiophene linkers : Redshift absorption (λmax ~520 nm vs. 480 nm for phenyl) due to lower bandgaps (~1.8 eV) and higher molar extinction coefficients (ε > 30,000 M⁻¹cm⁻¹) .
  • Phenyl linkers : Reduce aggregation but limit charge transfer efficiency (IPCE ~60% vs. 80% for thiophene) .
    Experimental design : Compare incident photon-to-current efficiency (IPCE) spectra and electrochemical impedance spectroscopy (EIS) to assess charge recombination rates .

Data Contradiction Analysis

Q. 3.1. Why do some studies report strong DNA binding but low cytotoxicity for indoloquinoxaline derivatives?

Answer:

  • Hypothesis 1 : DNA binding may stabilize chromatin structure, paradoxically reducing apoptosis. Test via comet assays to assess DNA damage .
  • Hypothesis 2 : Cellular uptake differences. Quaternary ammonium salts (e.g., dicationic derivatives) show 3× higher uptake in HeLa cells vs. neutral analogs, enhancing cytotoxicity despite similar Kb values .

3.2. Discrepancies in photovoltaic efficiencies between indoloquinoxaline dyes and conventional ruthenium complexes.
Answer:

  • Limitation : Indoloquinoxalines exhibit narrower absorption ranges (350–600 nm) vs. N719 dye (350–800 nm). Address via co-sensitization with near-IR absorbers (e.g., squaraine dyes) .
  • Mitigation : Optimize dye loading using chemisorption with chenodeoxycholic acid, reducing aggregation-induced losses .

Methodological Recommendations

4.1. Best practices for minimizing byproducts in Pd-catalyzed indoloquinoxaline synthesis:

  • Use anhydrous solvents (e.g., degassed DMF) and Pd(OAc)₂ with bulky phosphine ligands to suppress β-hydride elimination .
  • Monitor reaction progress via TLC (silica, eluent: 3:1 hexane/EtOAc) and purify via column chromatography with neutral alumina .

4.2. Standardizing DNA binding assays:

  • Use calf thymus DNA at fixed concentration (50 μM) in Tris-HCl buffer (pH 7.4, 10 mM NaCl) to ensure reproducibility .
  • Correct for inner-filter effects in fluorescence quenching experiments using the formula: Fcorr=Fobs×10(Aex+Aem)/2F_{corr} = F_{obs} \times 10^{(A_{ex} + A_{em})/2} .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.